molecular formula C26H23ClN4O3 B2566575 3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione CAS No. 933020-53-2

3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione

Cat. No. B2566575
CAS RN: 933020-53-2
M. Wt: 474.95
InChI Key: WSRKZMCPESBTAF-UHFFFAOYSA-N
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Description

The compound “3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione” is a complex organic molecule. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a quinazoline group, which is a fused ring system containing two nitrogen atoms .

Scientific Research Applications

Hypotensive Properties

The compound 3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione and its derivatives have shown significant potential in the realm of hypotensive agents. A study by Eguchi et al. (1991) focused on synthesizing various derivatives of this compound to evaluate their activities in relaxing blood vessels and reducing blood pressure. They found that certain moieties attached to the compound exhibited noteworthy hypotensive activities, with one being 23 times more potent than papaverine, a well-known vasodilator, though less potent than cinnarizine (Eguchi, Sasaki, Sugimoto, Ebisawa, & Ishikawa, 1991).

Antimicrobial Effects

Research into the antimicrobial properties of quinazoline derivatives has been extensive. Vidule (2011) conducted a study synthesizing substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones and tested them against various bacterial and fungal strains. They found that some compounds exhibited promising antibacterial and antifungal activities, demonstrating the potential of these derivatives in treating infections (Vidule, 2011).

Antifungal Compound Properties

A novel antifungal compound of the triazole class, closely related to the structure of the compound , was synthesized and characterized by Volkova et al. (2020). This study focused on determining its solubility in various solvents and its potential adsorption properties, which are critical for its effectiveness as a drug. The findings suggest that such compounds can be tailored for lipophilic delivery pathways in biological media, highlighting their utility in antifungal treatments (Volkova, Levshin, & Perlovich, 2020).

Anticancer Potential

The potential of quinazoline derivatives in anticancer research has been a notable area of study. For instance, Poorirani et al. (2018) synthesized novel quinazolinone derivatives and evaluated their cytotoxic activity against various cancer cell lines. They found that these compounds exhibited significant cytotoxic activities, highlighting their potential as anticancer agents (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmaceutical activity, given the wide range of activities shown by piperazine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c27-20-4-3-5-21(16-20)29-12-14-30(15-13-29)24(32)19-10-8-18(9-11-19)17-31-25(33)22-6-1-2-7-23(22)28-26(31)34/h1-11,16H,12-15,17H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRKZMCPESBTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione

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